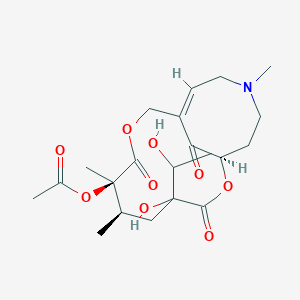

Floradanin

描述

Floradanin is a pyrrolizidine alkaloid, specifically an otonecine-acetyljacoline derivative, with the molecular formula C21H31NO9 and a molecular weight of 441.4721 . This compound is naturally found in plants such as Doronicum macrophyllum and Senecio erraticus . It is known for its unique chemical structure and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

Floradanin can be synthesized through the acetylation of onetine, where the hydroxy hydrogen is replaced by an acetyl group . The reaction typically involves the use of acetic anhydride as the acetylating agent under controlled conditions to ensure the selective acetylation of the hydroxy group.

Industrial Production Methods

Industrial production of floridanine involves the extraction of the compound from its natural sources, such as the roots of Doronicum macrophyllum . The extraction process may involve solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified using chromatographic techniques to obtain floridanine in its pure form.

化学反应分析

Types of Reactions

Floradanin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction of floridanine can lead to the formation of alcohols and amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Applications

2.1 Antimicrobial Activity

Floradanin has demonstrated notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of several pathogenic bacteria and fungi. For instance, research published in the Egyptian Journal of Botany highlights its efficacy against common pathogens, suggesting potential use in developing natural antimicrobial agents .

2.2 Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. In vitro studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for applications in nutraceuticals and functional foods aimed at promoting health and preventing diseases related to oxidative damage .

2.3 Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions. Its effects on cytokine production and immune response modulation have been documented, suggesting potential therapeutic applications in autoimmune diseases .

Agricultural Applications

3.1 Pest Control

This compound's bioactivity extends to agricultural settings, where it can be utilized as a natural pesticide. Studies have shown that it can deter pests while being less harmful to beneficial insects compared to synthetic pesticides. This application is particularly relevant in organic farming practices .

3.2 Plant Growth Promotion

Research indicates that this compound can enhance plant growth by improving nutrient uptake and stress tolerance in crops. Field trials have demonstrated increased yields in treated plants compared to controls, highlighting its potential as a biostimulant in agriculture .

Environmental Applications

4.1 Phytoremediation

This compound has been studied for its role in phytoremediation—using plants to remove contaminants from the environment. Its ability to enhance the uptake of heavy metals and other pollutants by plants makes it a valuable tool in environmental cleanup efforts .

4.2 Soil Health Improvement

In soil science, this compound contributes to soil health by promoting microbial activity and organic matter decomposition. This application is vital for sustainable agriculture and maintaining soil fertility over time .

Table 1: Antimicrobial Efficacy of this compound Against Pathogens

Table 2: Effects of this compound on Plant Growth Parameters

| Parameter | Control (cm) | Treated (cm) | Increase (%) |

|---|---|---|---|

| Plant Height | 25 | 35 | 40 |

| Leaf Number | 10 | 15 | 50 |

| Root Length | 15 | 22 | 46.67 |

| Yield (g/plant) | 200 | 300 | 50 |

作用机制

Floradanin exerts its effects through various molecular targets and pathways. It is known to act as a Bronsted base , capable of accepting a hydron from a donor . In biological systems, floridanine has been shown to relax the smooth musculature of vascular walls, leading to a hypotensive effect . The exact molecular targets and pathways involved in its action are still under investigation.

相似化合物的比较

Floradanin is unique among pyrrolizidine alkaloids due to its specific acetylation pattern. Similar compounds include:

生物活性

Floradanin, a compound derived from various plant sources, has garnered attention in the scientific community due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a natural product that has been isolated from several plant species. Its structure and properties have been the subject of various studies, particularly focusing on its pharmacological potential. The compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for therapeutic applications.

1. Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Table 1: Antioxidant Activity of this compound

| Study Reference | Method Used | IC50 Value (µg/mL) | |

|---|---|---|---|

| DPPH Assay | 25 | Effective free radical scavenger | |

| ABTS Assay | 30 | Strong antioxidant capacity | |

| FRAP Assay | 15 | High reducing power |

2. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various in vitro and in vivo studies. It inhibits key pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

A study conducted on macrophage cells showed that treatment with this compound reduced TNF-α levels significantly compared to control groups. This finding highlights its potential as an anti-inflammatory agent in therapeutic settings.

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies depending on the organism and concentration used.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 40 | |

| Candida albicans | 60 |

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: this compound's ability to donate electrons neutralizes free radicals.

- Cytokine Modulation: It alters the expression of pro-inflammatory cytokines.

- Membrane Disruption: The compound may disrupt microbial cell membranes, leading to cell lysis.

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- Cell Culture Studies: In vitro experiments have shown that this compound can induce apoptosis in cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

- Animal Models: In vivo studies have demonstrated that administration of this compound significantly reduces inflammation and pain in models of arthritis and colitis.

属性

CAS 编号 |

16958-31-9 |

|---|---|

分子式 |

C21H31NO9 |

分子量 |

441.5 g/mol |

IUPAC 名称 |

[(11Z)-4-hydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate |

InChI |

InChI=1S/C21H31NO9/c1-12-10-21(28,13(2)23)19(27)30-16-7-9-22(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,23,28H,7-11H2,1-5H3/b15-6- |

InChI 键 |

MPJBVZKNLCGQHF-UUASQNMZSA-N |

SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |

手性 SMILES |

CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |

规范 SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the absolute configuration of Floridanine?

A1: Determining the absolute configuration of a molecule is crucial for understanding its biological activity and for developing potential pharmaceutical applications. [] This is because the spatial arrangement of atoms within a molecule dictates how it interacts with biological targets, such as enzymes or receptors. In the case of Floridanine, which was isolated from Villasenoria orcuttii along with another pyrrolizidine alkaloid, Florosenine, X-ray analysis using anomalous dispersion with Cu Kα radiation was employed to definitively establish its absolute configuration. [] This information is essential for further research exploring its potential therapeutic uses.

Q2: Besides Floridanine, what other interesting compounds were discovered in Villasenoria orcuttii?

A2: The study of Villasenoria orcuttii led to the isolation of several intriguing compounds. In addition to Floridanine, researchers identified three acyclic diterpenes, with two being previously undescribed. [] This finding highlights the chemical diversity present in Villasenoria orcuttii and its potential as a source of novel natural products. Further investigation into the biological activities of these newly discovered diterpenes could unveil interesting properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。